Ribocil-C (R enantiomer)
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Overview
Description
Ribocil-C (R enantiomer) is a synthetic small molecule that functions as a highly selective mimic of the natural ligand flavin mononucleotide (FMN) riboswitch in bacteria. This compound is structurally distinct from FMN but effectively represses riboswitch-mediated gene expression, thereby inhibiting bacterial growth . Ribocil-C is particularly significant in the context of developing new antibiotics to combat multi-drug resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ribocil-C is synthesized through a series of chemical reactions starting from commercially available precursors. The synthesis involves the formation of a racemic mixture of Ribocil, which is then separated into its enantiomers, Ribocil-A (R enantiomer) and Ribocil-B (S enantiomer) . The separation is typically achieved using chiral chromatography techniques .
Industrial Production Methods: Industrial production of Ribocil-C involves optimizing the synthetic route for large-scale synthesis. This includes the use of high-yield reactions, efficient separation techniques, and stringent quality control measures to ensure the purity and enantiomeric excess of the final product .
Chemical Reactions Analysis
Types of Reactions: Ribocil-C undergoes various chemical reactions, including:
Oxidation: Ribocil-C can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Ribocil-C into reduced forms with different biological activities.
Substitution: Ribocil-C can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of Ribocil-C with altered biological activities and potential therapeutic applications .
Scientific Research Applications
Ribocil-C has a wide range of scientific research applications, including:
Mechanism of Action
Ribocil-C exerts its effects by binding to the FMN riboswitch in bacteria. This binding induces a conformational change in the riboswitch, leading to the repression of riboswitch-mediated gene expression . The molecular target of Ribocil-C is the FMN riboswitch aptamer domain, which is responsible for ligand binding and subsequent gene regulation . This mechanism effectively inhibits bacterial growth by disrupting essential metabolic pathways .
Comparison with Similar Compounds
Ribocil-C is unique in its high selectivity and potency as a synthetic mimic of the FMN riboswitch ligand. Similar compounds include:
Ribocil-A (R enantiomer): Another enantiomer of Ribocil with similar but distinct biological activities.
Ribocil-B (S enantiomer): The S enantiomer of Ribocil, which has been found to be more effective in inhibiting riboflavin synthesis and bacterial growth.
Roseoflavin: An antimetabolite analog of riboflavin with antibacterial properties.
Ribocil-C stands out due to its specific binding to the FMN riboswitch and its potential as a novel antibiotic .
Properties
IUPAC Name |
2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDVCDUBJWYRJW-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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